molecular formula C9H16O2 B1584614 2-Cycloheptylacetic acid CAS No. 4401-20-1

2-Cycloheptylacetic acid

Cat. No. B1584614
CAS RN: 4401-20-1
M. Wt: 156.22 g/mol
InChI Key: DQNWKASPZFJVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cycloheptylacetic acid is an organic compound with the molecular formula C9H16O2 . It is a monocarboxylic acid derivative and is also known as cycloheptylacetic acid . It is typically available in liquid form .


Synthesis Analysis

The synthesis of 2-Cycloheptylacetic acid derivatives such as methyl 2-cycloheptylacetate has been reported . In one method, 2-cycloheptylacetic acid is reacted with sulfuric acid in methanol at 70°C for 16 hours .


Molecular Structure Analysis

The molecular structure of 2-Cycloheptylacetic acid is represented by the SMILES notation OC(=O)CC1CCCCCC1 . The InChI Key for this compound is DQNWKASPZFJVMJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Cycloheptylacetic acid is a clear, colorless liquid . It has a refractive index of 1.4705-1.4735 at 20°C .

Scientific Research Applications

Herbicide Toxicology and Environmental Impact

2-Cycloheptylacetic acid's related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively researched for its herbicidal properties and environmental impact. Studies have shown that 2,4-D is widely used in agriculture and urban pest control, with potential ecological consequences due to its reach into natural environments. Research trends indicate a focus on the toxicological and mutagenic aspects of 2,4-D, emphasizing its occupational risks, neurotoxicity, and impact on non-target aquatic species (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical Synthesis and Modification

Research in the field of chemical synthesis has explored the potential of 2-Cycloheptylacetic acid derivatives. One study demonstrated the synthesis and late-stage modification of peptides containing unusual amino acids, where [2+2+2] cyclotrimerization was employed in the presence of Mo(CO)6 for incorporating benzylhalo functionality. This method opens up possibilities for further modifications and the creation of novel compounds (Kotha, Gupta, Sreevani, & Panguluri, 2021).

Biological Functions and Applications

Cyclotides, a class of plant-derived macrocyclic peptides, have been a subject of interest in relation to 2-Cycloheptylacetic acid. These peptides are known for their stability and resistance to degradation, and their biological functions and applications have been explored extensively. Applications in agriculture as eco-friendly crop protection agents and in medicine as potential drug leads have been highlighted. The unique structure of cyclotides makes them promising candidates for pharmaceutical design (de Veer, Kan, & Craik, 2019).

Bioorthogonal Chemistry and Imaging

The field of bioorthogonal chemistry has also seen applications related to 2-Cycloheptylacetic acid derivatives. Studies have explored the use of tetrazine-dyes for super-resolution microscopy, leveraging the Diels-Alder reaction for specific protein labeling in cells. This methodology enhances fluorescence imaging in fixed and living cells, contributing to advancements in cellular biology and medical diagnostics (Beliu et al., 2019).

Safety And Hazards

2-Cycloheptylacetic acid is classified as a dangerous substance. It has hazard statements H302, H315, H318, H335, and H411, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is toxic to aquatic life .

properties

IUPAC Name

2-cycloheptylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNWKASPZFJVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280877
Record name 2-cycloheptylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cycloheptylacetic acid

CAS RN

4401-20-1
Record name 2-Cycloheptylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptaneacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cycloheptylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYCLOHEPTYLACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Cycloheptylacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85LP565T62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cycloheptylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Cycloheptylacetic acid
Reactant of Route 3
Reactant of Route 3
2-Cycloheptylacetic acid
Reactant of Route 4
2-Cycloheptylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Cycloheptylacetic acid
Reactant of Route 6
2-Cycloheptylacetic acid

Citations

For This Compound
2
Citations
A Meden, D Knez, X Brazzolotto, F Nachon… - European journal of …, 2022 - Elsevier
Lead optimization of a series of tryptophan-based nanomolar butyrylcholinesterase (BChE) inhibitors led to tertiary amines as highly potent, achiral, sp 3 -rich analogues with better …
Number of citations: 12 www.sciencedirect.com
若藤空大 - 2022 - catalog.lib.kyushu-u.ac.jp
… (+)-2-Benzamido-2-cycloheptylacetic acid (2f). 8 eq of 1 M aq NaOH was used. Title compound was obtained in 41% yield (22.4 mg, 0.081 mmol) as a white solid, 86.5:13.5 er. …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.